molecular formula C22H18F3N3O4 B2356816 N2,N6-bis(3-methoxyphenyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide CAS No. 1092344-88-1

N2,N6-bis(3-methoxyphenyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide

Cat. No.: B2356816
CAS No.: 1092344-88-1
M. Wt: 445.398
InChI Key: VLUABKYUNGSPML-UHFFFAOYSA-N
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Description

N²,N⁶-Bis(3-methoxyphenyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide is a pyridine-2,6-dicarboxamide derivative featuring:

  • A 4-trifluoromethyl group on the pyridine ring, improving metabolic stability and lipophilicity.

Properties

IUPAC Name

2-N,6-N-bis(3-methoxyphenyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O4/c1-31-16-7-3-5-14(11-16)26-20(29)18-9-13(22(23,24)25)10-19(28-18)21(30)27-15-6-4-8-17(12-15)32-2/h3-12H,1-2H3,(H,26,29)(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUABKYUNGSPML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC(=CC(=N2)C(=O)NC3=CC(=CC=C3)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2,N6-bis(3-methoxyphenyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide (CAS Number: 1092344-88-1) is a synthetic compound with significant potential in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H18F3N3O4C_{22}H_{18}F_3N_3O_4 with a molecular weight of 445.4 g/mol. The compound features a pyridine ring substituted with methoxyphenyl groups and a trifluoromethyl group, which enhances its lipophilicity and potential biological interactions.

PropertyValue
Molecular Formula C22H18F3N3O4
Molecular Weight 445.4 g/mol
CAS Number 1092344-88-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group increases the compound's binding affinity to various receptors and enzymes, potentially modulating their activity. This interaction may influence signaling pathways related to inflammation, pain, and other physiological processes.

Pharmacological Effects

Recent studies have highlighted the compound's potential pharmacological effects:

  • Anti-inflammatory Activity : this compound has been investigated for its role as an antagonist of the EP4 receptor, which is involved in inflammatory responses. In vitro assays demonstrated significant inhibition of prostaglandin E2 (PGE2)-induced TNFα production in human whole blood assays, showcasing an IC50 value of 123 nM .
  • Anticancer Potential : The compound's structural features suggest potential anticancer properties. Preliminary studies indicate that derivatives of pyridine-based compounds exhibit cytotoxic effects against various cancer cell lines, including breast and renal cancers . Further research is needed to elucidate the specific pathways involved.
  • Analgesic Effects : Given its anti-inflammatory properties, there is potential for this compound to serve as an analgesic agent. Studies comparing it with traditional NSAIDs have shown promising results in pain models .

Study 1: Anti-inflammatory Activity

A study conducted on a series of pyridine derivatives reported that this compound exhibited enhanced anti-inflammatory activity compared to other compounds in its class. The study utilized ex vivo models to assess the inhibition of inflammatory cytokines .

Study 2: Anticancer Evaluation

In another investigation focusing on the anticancer properties of pyridine derivatives, this compound was tested against a panel of human tumor cell lines. Results indicated moderate cytotoxicity, warranting further exploration into its mechanism of action and potential therapeutic applications .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name/Substituents Synthesis Method Key Applications/Findings References
N²,N⁶-Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide Green mechanochemical synthesis (DES catalyst, 20 min) Antimicrobial/anticancer activity via quinazolinone moieties; high purity and efficiency
PyPDS/Pyridostatin derivatives (e.g., 4-(2-aminoethoxy)-N²,N⁶-bis(quinolin-2-yl) analogs) Conventional organic synthesis G-quadruplex DNA targeting for anticancer therapy; high specificity and in vivo stability
N²,N⁶-Bis(2-(((Z)-5-bromo-2-hydroxybenzylidene)amino)phenyl) derivatives Reflux with aldehydes (Schiff base formation) Metal coordination (Cu²⁺, Zn²⁺); catalytic and photochromic applications
N²,N⁶-Bis(2-tert-butylphenyl)pyridine-2,6-dicarboxamide-Pd complexes Crystallography-guided synthesis Suzuki-Miyaura cross-coupling catalysis; recyclable up to 4 cycles
N²,N⁶-Bis(trifluoromethylphenyl/biphenyl) derivatives Microwave-assisted coupling Ligands for Pd-catalyzed C–H activation; enhanced steric and electronic tuning
Hydrazide-based derivatives (e.g., N²,N⁶-bis(1-hydrazinyl-2-methylpropan-2-yl)) Condensation with aldehydes Precursors for Schiff bases; structural rigidity via intramolecular H-bonding

Catalytic and Coordination Chemistry

  • Pd complexes () with tert-butylphenyl substituents exhibit steric bulk for stabilizing metal centers. The target compound’s smaller 3-methoxyphenyl groups may allow faster substrate access in catalysis but reduce thermal stability.
  • Schiff base ligands () require aldehyde condensation for metal binding. The target compound lacks this functionality unless modified post-synthesis.

Structural and Electronic Features

  • Intramolecular H-bonding : Observed in Schiff base analogs (O–H⋯N bonds, 1.41–1.42 Å; ) may stabilize the target compound’s conformation, influencing bioactivity .
  • Trifluoromethyl effects : The electron-withdrawing CF₃ group in the target compound (similar to ) enhances resistance to oxidative metabolism, a key advantage in drug design .

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